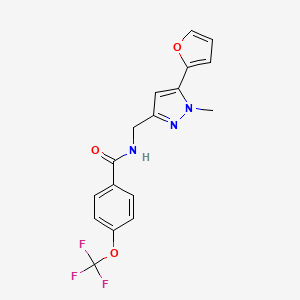
N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-4-(trifluoromethoxy)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-4-(trifluoromethoxy)benzamide is a useful research compound. Its molecular formula is C17H14F3N3O3 and its molecular weight is 365.312. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-4-(trifluoromethoxy)benzamide is a complex organic compound with potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a furan ring, a pyrazole ring, and a benzamide moiety. Its molecular formula is C15H14F3N3O, and it has a molecular weight of approximately 335.29 g/mol. The presence of trifluoromethoxy enhances its lipophilicity, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C15H14F3N3O |
| Molecular Weight | 335.29 g/mol |
| CAS Number | 1421491-47-5 |
Antiviral Activity
Recent studies have indicated that compounds similar to this compound exhibit antiviral properties. For instance, certain pyrazole derivatives have shown efficacy against Hepatitis C Virus (HCV) by inhibiting the NS5B RNA polymerase with IC50 values in the low micromolar range . This suggests that the compound may also possess similar antiviral mechanisms.
Anticancer Potential
The compound's structure suggests potential anticancer activity. Research indicates that pyrazole derivatives can inhibit various cancer cell lines, with some compounds showing IC50 values lower than 10 µM against breast cancer cells . The mechanism often involves the induction of apoptosis and inhibition of key signaling pathways related to tumor growth.
The biological activity of this compound may involve:
- Enzyme Inhibition : The furan and pyrazole rings can interact with specific enzymes, potentially inhibiting their activity.
- Receptor Binding : The benzamide moiety may facilitate binding to protein targets involved in cell signaling pathways.
Table 2: Biological Activity Overview
| Activity Type | Target/Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Antiviral | HCV NS5B RNA Polymerase | 32.2 | |
| Anticancer | Breast Cancer Cells | <10 | |
| Anticancer | Various Cell Lines | Varies |
Case Study 1: Antiviral Efficacy
In a study examining the antiviral properties of pyrazole derivatives, this compound was evaluated alongside other compounds. Results indicated that at concentrations between 10–100 µg/mL, the compound effectively inhibited HCV replication in vitro .
Case Study 2: Antitumor Activity
Another study focused on the anticancer effects of similar compounds demonstrated significant cytotoxicity against A431 cells (human epidermoid carcinoma). The results showed that compounds with structural similarities had IC50 values below 20 µM, indicating strong potential for further development as therapeutic agents .
Propriétés
IUPAC Name |
N-[[5-(furan-2-yl)-1-methylpyrazol-3-yl]methyl]-4-(trifluoromethoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N3O3/c1-23-14(15-3-2-8-25-15)9-12(22-23)10-21-16(24)11-4-6-13(7-5-11)26-17(18,19)20/h2-9H,10H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXRRYCKQPICONQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CNC(=O)C2=CC=C(C=C2)OC(F)(F)F)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














